

An In-depth Technical Guide to Angoletin: Structure, Properties, and Biological Context

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Angoletin*

Cat. No.: *B1202707*

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Abstract

Angoletin is a naturally occurring dihydrochalcone, a class of flavonoids known for their diverse biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of **Angoletin**, focusing on its chemical structure, functional groups, and physicochemical properties. Due to the limited availability of specific experimental data for **Angoletin**, this guide also presents generalized experimental protocols for the isolation of similar compounds and discusses potential biological activities and signaling pathways based on the broader class of dihydrochalcones. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Functional Groups

Angoletin, with the systematic IUPAC name 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one, is a flavonoid derivative.^[1] Its molecular structure is characterized by two aromatic rings linked by a three-carbon bridge.

The key functional groups present in the **Angoletin** molecule are:

- A Substituted Phenyl Ring: This is a 2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl group.
- Two Hydroxyl Groups (-OH): These phenolic hydroxyl groups are located at positions 2' and 4' of the substituted phenyl ring.

- A Methoxy Group (-OCH₃): This ether functional group is present at the 6' position of the substituted phenyl ring.
- Two Methyl Groups (-CH₃): These are attached to the substituted phenyl ring at positions 3' and 5'.
- A Ketone Group (C=O): This is part of the propan-1-one linker, which is characteristic of chalcones and dihydrochalcones.
- A Phenyl Group (C₆H₅): This is an unsubstituted phenyl ring attached to the three-carbon chain.

The chemical structure of **Angoletin** is visualized in the diagram below.

Caption: 2D chemical structure of **Angoletin**.

Physicochemical and Spectral Data

Comprehensive experimental data for **Angoletin** is not readily available in the surveyed literature. The following tables summarize the available computed data and mass spectrometry information.

Table 1: Physicochemical Properties of **Angoletin**

Property	Value	Source
Molecular Formula	C ₁₈ H ₂₀ O ₄	PubChem[1]
Molecular Weight	300.3 g/mol	PubChem[1]
IUPAC Name	1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one	PubChem[1]
SMILES	<chem>CC1=C(C(=C(C(=C1O)C(=O)C(CC2=CC=CC=C2)OC)C)O</chem>	PubChem[1]
XlogP (Computed)	4.0	PubChem

Note: Experimental data for properties such as melting point, boiling point, and solubility are not available in the reviewed literature.

Table 2: LC-MS Data for **Angoletin**

Parameter	Value
Precursor Type	[M+H] ⁺
m/z	301.1434
Instrument	Agilent 6530 Q-TOF
Ionization	LC-ESI-QTOF
Collision Energy	20 V / 40 V
Retention Time	5.9585 min

Source: PubChem[1]

A ¹³C NMR spectrum for **Angoletin** is available for viewing on the PubChem database, however, a detailed analysis with peak assignments is not provided in the available literature. [1]

Biological Activities

While specific quantitative biological activity data for **Angoletin**, such as IC₅₀ or EC₅₀ values, are not extensively reported, its classification as a dihydrochalcone places it within a group of flavonoids with known pharmacological properties. Dihydrochalcones have been investigated for a range of biological activities, including:

- **Anticancer Activity:** Many flavonoids have been shown to possess cytotoxic effects against various cancer cell lines.
- **Anti-inflammatory Activity:** Flavonoids are known to modulate inflammatory pathways.
- **Antioxidant Activity:** The phenolic hydroxyl groups in flavonoids are key to their antioxidant and free radical scavenging properties.

Further research is required to quantify the specific biological activities of **Angoletin**.

Experimental Protocols

Generalized Protocol for Isolation of Dihydrochalcones from Plant Material

The following is a generalized protocol for the isolation of dihydrochalcones like **Angoletin** from plant sources such as *Myrica gale*, *Uvaria angolensis*, or *Ceratiola ericoides*, where it has been reported to be found.^[1]

1. Extraction:

- Air-dried and powdered plant material (e.g., leaves, bark) is subjected to extraction with a suitable solvent, typically of medium polarity like methanol, ethanol, or ethyl acetate.
- Extraction can be performed by maceration, Soxhlet extraction, or more advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.

2. Fractionation:

- The crude extract is concentrated under reduced pressure.
- The concentrated extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity. Dihydrochalcones are typically found in the ethyl acetate or chloroform fractions.

3. Chromatographic Purification:

- The bioactive fraction is subjected to column chromatography over silica gel or Sephadex LH-20.
- The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the individual compounds.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

4. Structure Elucidation:

- The structure of the isolated pure compound is determined using spectroscopic methods, including 1D-NMR (^1H and ^{13}C), 2D-NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

The workflow for a typical isolation process is depicted below.

Caption: Generalized workflow for the isolation of **Angoletin**.

Chemical Synthesis

A specific, detailed experimental protocol for the chemical synthesis of **Angoletin** was not found in the reviewed literature.

Potential Signaling Pathways

While there is no direct evidence from the surveyed literature on the specific signaling pathways modulated by **Angoletin**, many flavonoids are known to interact with key cellular signaling cascades, such as the NF- κ B pathway, which is crucial in inflammation and cancer.

The diagram below illustrates a hypothetical mechanism by which a flavonoid like **Angoletin** could inhibit the NF- κ B signaling pathway.

Caption: Hypothetical inhibition of the NF- κ B pathway by **Angoletin**.

Disclaimer: This diagram represents a potential mechanism of action for **Angoletin** based on the known activities of other flavonoids. Direct experimental evidence for **Angoletin**'s effect on the NF- κ B pathway is not yet available in the scientific literature.

Conclusion and Future Directions

Angoletin is a dihydrochalcone with a well-defined chemical structure. However, there is a notable lack of comprehensive experimental data regarding its physicochemical properties, specific biological activities, and mechanism of action. Future research should focus on:

- The isolation of **Angoletin** in sufficient quantities for detailed characterization.
- The experimental determination of its physicochemical properties.

- In-depth spectroscopic analysis to fully assign its NMR spectra.
- Quantitative assessment of its biological activities through in vitro and in vivo assays.
- Investigation of its effects on cellular signaling pathways to elucidate its mechanism of action.

Such studies would provide valuable insights into the therapeutic potential of **Angoletin** and contribute to the growing field of natural product-based drug discovery.

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References

- 1. Angoletin | C₁₈H₂₀O₄ | CID 131162 - PubChem [pubchem.ncbi.nlm.nih.gov]
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